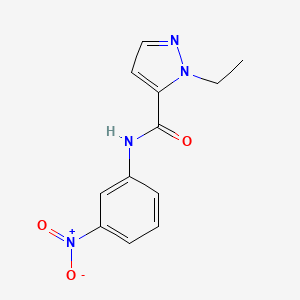![molecular formula C26H24N4O3 B10946043 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N'-{(1Z)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}furan-2-carbohydrazide](/img/structure/B10946043.png)
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N'-{(1Z)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-{(Z)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYLIDENE}-2-FUROHYDRAZIDE is a complex organic compound that features a combination of indene, imidazole, and furohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-{(Z)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYLIDENE}-2-FUROHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the indene derivative, followed by the introduction of the imidazole moiety, and finally, the formation of the furohydrazide structure. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-{(Z)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYLIDENE}-2-FUROHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-{(Z)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYLIDENE}-2-FUROHYDRAZIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-{(Z)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYLIDENE}-2-FUROHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Imidazole Derivatives: Compounds with the imidazole ring, known for their broad range of chemical and biological properties.
Furohydrazide Derivatives: Compounds with the furohydrazide structure, studied for their potential therapeutic effects.
Uniqueness
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-{(Z)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYLIDENE}-2-FUROHYDRAZIDE is unique due to its combination of indene, imidazole, and furohydrazide moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H24N4O3 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-[(Z)-1-(4-imidazol-1-ylphenyl)ethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C26H24N4O3/c1-18(19-5-8-22(9-6-19)30-14-13-27-17-30)28-29-26(31)25-12-11-24(33-25)16-32-23-10-7-20-3-2-4-21(20)15-23/h5-15,17H,2-4,16H2,1H3,(H,29,31)/b28-18- |
InChI Key |
HSFJISCIOITRHE-VEILYXNESA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(O1)COC2=CC3=C(CCC3)C=C2)/C4=CC=C(C=C4)N5C=CN=C5 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(O1)COC2=CC3=C(CCC3)C=C2)C4=CC=C(C=C4)N5C=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-8-methyl-9-phenylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10945966.png)
![4-[({[5-(4-Fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B10945969.png)
![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10945986.png)
![2-({5-[(2-methoxyphenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10946001.png)
![6-bromo-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946006.png)
![4-{[3-(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile](/img/structure/B10946007.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10946014.png)

![2-chloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10946020.png)
![2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N'-[(1E)-1-(thiophen-2-yl)propylidene]acetohydrazide](/img/structure/B10946036.png)
![9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-5-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10946038.png)
![4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10946042.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946049.png)
![1-[(2,4-dimethylphenoxy)methyl]-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10946051.png)
